Cas no 1707374-07-9 (4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid)

4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core with functionalized amino and carboxylic acid groups. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carboxyl groups enables further derivatization, facilitating the development of targeted bioactive molecules. Its rigid fused-ring system contributes to enhanced binding affinity in molecular interactions, making it valuable for drug discovery. The compound's stability under standard conditions ensures reliable handling and storage. Suitable for research in medicinal chemistry, it serves as a key intermediate for the synthesis of potential therapeutic agents, including kinase inhibitors and other small-molecule modulators.
4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid structure
1707374-07-9 structure
Product Name:4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
CAS No:1707374-07-9
MF:C10H12N4O2
MW:220.22788143158
CID:5059013
Update Time:2025-10-17

4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
    • Inchi: 1S/C10H12N4O2/c1-3-6-12-7-5(9(11)13-6)4-14(2)8(7)10(15)16/h4H,3H2,1-2H3,(H,15,16)(H2,11,12,13)
    • InChI Key: XZOZKFZUZFJGAY-UHFFFAOYSA-N
    • SMILES: OC(C1=C2C(C(N)=NC(CC)=N2)=CN1C)=O

Computed Properties

  • Exact Mass: 220.096
  • Monoisotopic Mass: 220.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 94

4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid Related Literature

Additional information on 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid

Comprehensive Overview of 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (CAS No. 1707374-07-9)

The compound 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (CAS No. 1707374-07-9) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolopyrimidine core, positions it as a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways. Researchers are increasingly exploring its potential applications in small-molecule therapeutics, given its ability to modulate protein-protein interactions and serve as a scaffold for kinase inhibitors.

In recent years, the demand for novel heterocyclic compounds like 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has surged due to their relevance in precision medicine and targeted therapy. The compound’s carboxylic acid moiety enhances its solubility and bioavailability, making it a versatile intermediate in synthetic chemistry. Its CAS No. 1707374-07-9 is frequently searched in academic databases, reflecting its growing importance in medicinal chemistry and biopharmaceutical innovation.

One of the key trends driving interest in this compound is its potential role in addressing drug-resistant infections and chronic diseases. As the scientific community prioritizes sustainable drug development, 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is being studied for its structure-activity relationships (SAR) to optimize efficacy and reduce off-target effects. Computational tools like molecular docking and QSAR modeling are often employed to predict its interactions with biological targets, aligning with the broader shift toward AI-driven drug design.

From a synthetic perspective, the compound’s pyrrolo[3,4-d]pyrimidine framework offers opportunities for derivatization, enabling the creation of libraries for high-throughput screening (HTS). This adaptability is critical for industries focused on fragment-based drug discovery (FBDD) and hit-to-lead optimization. Additionally, its ethyl and methyl substituents contribute to steric and electronic tuning, which are essential for achieving selective binding in complex biological systems.

Environmental and regulatory considerations also play a role in the compound’s applications. With increasing emphasis on green chemistry, researchers are exploring eco-friendly synthetic routes for 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid, such as catalysis and microwave-assisted synthesis. These methods align with global initiatives to reduce waste and energy consumption in pharmaceutical manufacturing.

In summary, 4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid (CAS No. 1707374-07-9) represents a cutting-edge intersection of chemical innovation and therapeutic potential. Its multifaceted applications—from drug discovery to material science—underscore its value in advancing both academic and industrial research. As the scientific landscape evolves, this compound is poised to remain a focal point for breakthroughs in life sciences and beyond.

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